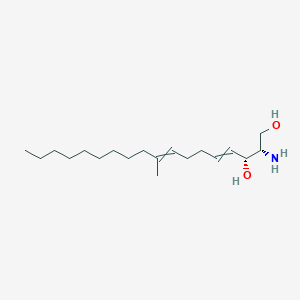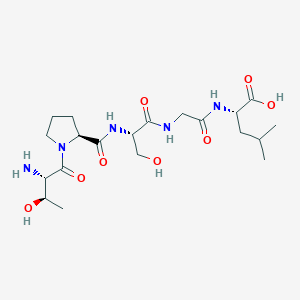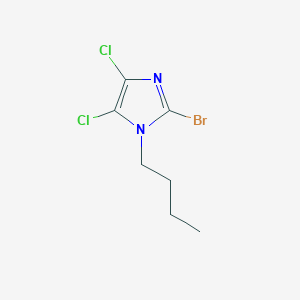
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the enantioselective synthesis, which may involve the use of chiral catalysts and specific reaction conditions to achieve the desired stereoisomer . The process often includes steps such as alkylation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds or other functional groups to simpler forms.
Substitution: Functional groups can be replaced with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism by which (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction . The compound’s unique structure allows it to bind selectively to certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-8-(Dimethylamino)-2-[(dimethylamino)methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one
Uniqueness
What sets (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications and research endeavors.
Properties
CAS No. |
160226-28-8 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-9-methyloctadeca-4,8-diene-1,3-diol |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-10-13-17(2)14-11-9-12-15-19(22)18(20)16-21/h12,14-15,18-19,21-22H,3-11,13,16,20H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
QCUHPIBMMDIRKL-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCCCC(=CCCC=C[C@H]([C@H](CO)N)O)C |
Canonical SMILES |
CCCCCCCCCC(=CCCC=CC(C(CO)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)




![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)


![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)

